2-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]pyridine-3-carboxylic acid
Description
2-[(6-Methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]pyridine-3-carboxylic acid is a heterocyclic compound featuring a benzodiazole core substituted with a methoxy group at the 6-position, linked via a sulfanyl bridge to a pyridine-3-carboxylic acid moiety.
Properties
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-20-8-4-5-10-11(7-8)17-14(16-10)21-12-9(13(18)19)3-2-6-15-12/h2-7H,1H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJAYEUBVMLYPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SC3=C(C=CC=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation with Carbonyl Sources
A common approach involves reacting 4-methoxy-1,2-diaminobenzene with a carbonyl source such as formic acid or triethyl orthoformate under acidic conditions. For example, heating 4-methoxy-1,2-diaminobenzene with formic acid at 100–120°C for 6–8 hours yields 6-methoxy-1H-benzimidazole. Alternative methods employ hydrochloric acid or polyphosphoric acid as catalysts to accelerate cyclodehydration.
Reaction Conditions
| Reagent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| Formic acid | H2SO4 | 120°C | 8 hr | 75–80% |
| Triethyl orthoformate | HCl (gas) | Reflux | 4 hr | 82% |
Functional Group Compatibility
The methoxy group at position 6 is introduced either before or during benzodiazole synthesis. Pre-functionalization of the diamine precursor (e.g., 4-methoxy-1,2-diaminobenzene) ensures regioselectivity, as subsequent reactions on the benzodiazole ring may lead to undesired substitutions.
| Substrate | Catalyst System | Temperature | Time | Yield |
|---|---|---|---|---|
| 2-cyanopyridine-3-carboxylic acid | Ni(COD)2/IPr | 25°C | 12 hr | 88% |
Thioether Linkage Formation
Coupling the benzodiazole and pyridine fragments via a sulfanyl group requires careful optimization to avoid oxidation or desulfurization.
Nucleophilic Aromatic Substitution
The sulfhydryl group (-SH) on the benzodiazole reacts with a halogenated pyridine derivative. For example, 2-mercapto-6-methoxybenzimidazole and 3-bromopyridine-3-carboxylic acid undergo substitution in the presence of a base such as K2CO3 in DMF at 80–100°C.
Key Variables
-
Base : K2CO3 > Cs2CO3 (higher solubility in DMF)
-
Solvent : DMF > DMSO (better reaction kinetics)
-
Temperature : 90°C optimal; higher temperatures risk decarboxylation
Oxidative Coupling
An alternative method involves oxidative coupling of thiols using Cu(I) or I2 catalysts. However, this approach is less favored due to competing disulfide formation and lower yields (~60%) compared to nucleophilic substitution.
Carboxylic Acid Group Preservation
The carboxylic acid group is sensitive to esterification or decarboxylation under acidic/basic conditions. Strategies to mitigate this include:
Protective Group Strategies
Mild Hydrolysis Conditions
Post-coupling hydrolysis of esters is performed using LiOH or NaOH in THF/water mixtures at 0–25°C to prevent decomposition.
Purification and Characterization
Final purification typically involves column chromatography (silica gel, eluent: CH2Cl2/MeOH gradients) or recrystallization from ethanol/water. Characterization by 1H/13C NMR and HRMS confirms structure and purity.
1H NMR (DMSO-d6) Key Signals
-
δ 8.45 (s, 1H, pyridine H-2)
-
δ 7.92 (d, J = 8.0 Hz, 1H, benzodiazole H-7)
-
δ 3.85 (s, 3H, OCH3)
Chemical Reactions Analysis
2-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole or pyridine rings, often using reagents like sodium hydride (NaH) or potassium tert
Biological Activity
2-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]pyridine-3-carboxylic acid (CAS No. 942358-14-7) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potentials.
The molecular formula of this compound is C₁₄H₁₁N₃O₃S, with a molecular weight of 301.32 g/mol. It features a pyridine ring substituted with a benzodiazole moiety linked via a sulfur atom, which is crucial for its biological activity.
Anticancer Properties
Research indicates that derivatives of benzodiazole and pyridine structures exhibit significant anticancer activity. In particular:
- Mechanism of Action : Compounds with similar structures have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, studies on related compounds demonstrate selective inhibition of tumor growth without affecting normal cells, suggesting a targeted mechanism against malignancies such as B-cell lymphoma .
Antimicrobial Activity
Benzodiazole derivatives are often evaluated for antimicrobial properties:
- Study Findings : Compounds structurally related to this compound have shown promising results against various bacterial strains, indicating potential use as antimicrobial agents .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been explored through various models:
- Experimental Models : Similar compounds have demonstrated the ability to reduce edema in animal models, suggesting that the target compound may also exert anti-inflammatory effects by modulating immune responses .
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anti-inflammatory | Reduces edema in animal models |
Case Study: Anticancer Activity
A study focused on the anticancer effects of benzodiazole derivatives found that compounds similar to this compound exhibited high cytotoxicity against several tumor cell lines. The research demonstrated that these compounds could selectively inhibit cancer cell proliferation while sparing normal cells from toxicity, making them promising candidates for further development in cancer therapeutics .
Case Study: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of related compounds and found significant inhibition of bacterial growth. The results suggested that modifications to the benzodiazole structure could enhance the antimicrobial properties, paving the way for developing new antibiotics based on this scaffold .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to 2-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]pyridine-3-carboxylic acid exhibit significant antimicrobial properties. For instance, research has shown that derivatives of benzodiazole can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes relevant to diseases such as diabetes and Alzheimer’s disease. For example, studies on similar compounds have demonstrated their ability to inhibit α-glucosidase and acetylcholinesterase, suggesting that this compound may also possess similar properties .
Antiviral Activity
There is ongoing research into the antiviral properties of this compound, particularly against influenza viruses. Compounds derived from similar scaffolds have been shown to disrupt viral polymerase activity, which is crucial for viral replication . The potential for this compound to act as a viral inhibitor warrants further investigation.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various benzodiazole derivatives, including those related to this compound, researchers employed disc diffusion methods to measure the inhibition zones against bacterial strains. Results indicated that several derivatives exhibited significant antibacterial activity comparable to standard antibiotics .
Case Study 2: Enzyme Inhibition
A series of compounds were synthesized based on the structure of this compound and tested for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. The results demonstrated that specific modifications to the structure enhanced inhibitory potency, suggesting a structure–activity relationship that could be optimized for therapeutic applications .
Comparison with Similar Compounds
Structural Differences :
- Core Heterocycle : The target compound uses a benzodiazole-pyridine system, whereas these analogs employ an indole-oxadiazole scaffold.
- Substituents : The methoxy group on benzodiazole may enhance solubility compared to the indole’s methyl group.
- Functional Groups : Both share sulfanyl linkages, but the target compound has a carboxylic acid directly on pyridine, while analogs feature acetamide termini.
2-[(Carboxymethyl)Sulfanyl]-4-Oxo-4-Arylbutanoic Acids
Structural Differences :
- Backbone: These compounds have a linear 4-oxo-4-arylbutanoic acid chain, contrasting with the fused aromatic systems of the target compound.
- Sulfanyl Group : Both use sulfanyl linkages, but the carboxymethyl substituent here differs from the pyridine-carboxylic acid in the target.
Key Data Tables
Table 1. Enzyme Inhibition Data for Selected Analogs
| Compound | Target Enzyme | IC50 (µM) | Comparison to Standard |
|---|---|---|---|
| 8q (indole-oxadiazole) | α-Glucosidase | 49.71 ± 0.19 | Less potent than acarbose (38.25 ± 0.12 µM) |
| 8g (indole-oxadiazole) | BChE | 31.62 ± 0.16 | More potent than other analogs |
| 8b (indole-oxadiazole) | LOX | 99.30 ± 2.89 | Less potent than baicalein (22.4 ± 1.30 µM) |
Table 2. Structural and Functional Comparison
Discussion and Implications
The target compound’s benzodiazole-pyridine system distinguishes it from indole-oxadiazole and butanoic acid analogs. While the former may prioritize enzyme inhibition via aromatic stacking, the latter’s flexibility could favor membrane permeability. Further studies are needed to confirm its biological targets and optimize activity.
Q & A
Q. Q1: What are the established synthetic routes for 2-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]pyridine-3-carboxylic acid, and how can reaction yields be optimized?
A: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the 6-methoxy-1H-1,3-benzodiazole core via cyclization of o-phenylenediamine derivatives under acidic conditions.
- Step 2: Introduction of the sulfanyl group via nucleophilic substitution or Pd-catalyzed coupling (e.g., using tert-butyl XPhos and Pd(OAc)₂ for C–S bond formation) .
- Step 3: Coupling to pyridine-3-carboxylic acid using coupling agents like TSTU (O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in THF with DIPEA as a base .
Optimization: Monitor intermediates via HPLC and adjust stoichiometry of coupling reagents (e.g., TSTU in 1.05–1.1 equivalents) to minimize side products. Use inert atmospheres for Pd-mediated steps .
Q. Q2: What analytical techniques are critical for characterizing this compound?
A: Key methods include:
- NMR Spectroscopy: Confirm regiochemistry of the sulfanyl bridge (¹H/¹³C NMR) and monitor coupling efficiency.
- Mass Spectrometry (HRMS): Validate molecular weight and detect impurities (e.g., using ESI+ or MALDI-TOF) .
- X-ray Crystallography: Resolve crystal structures using SHELXL for precise stereochemical assignment, particularly for the benzodiazole-pyridine linkage .
Advanced Synthesis and Mechanistic Studies
Q. Q3: How can computational methods aid in designing derivatives of this compound for structure-activity relationship (SAR) studies?
A:
- Molecular Docking: Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes with carboxylic acid-binding pockets).
- MD Simulations: Analyze stability of the sulfanyl bridge in solvent environments (e.g., water/THF mixtures) to guide synthetic solvent selection .
- DFT Calculations: Evaluate electronic effects of substituents on the benzodiazole ring (e.g., methoxy vs. ethoxy groups) on reactivity .
Q. Q4: How can contradictory data in reported biological activities be resolved?
A: Common issues and solutions:
- Purity Discrepancies: Re-evaluate compound purity via orthogonal methods (e.g., HPLC + LC-MS) to rule out degradation products .
- Assay Variability: Standardize biological assays using positive controls (e.g., known enzyme inhibitors) and replicate experiments across multiple cell lines .
- Solubility Effects: Test activity in buffered solutions (pH 7.4) with co-solvents (e.g., DMSO ≤0.1%) to ensure consistent bioavailability .
Structural and Functional Insights
Q. Q5: What strategies are recommended for resolving challenges in crystallizing this compound?
A:
- Solvent Screening: Use high-throughput vapor diffusion with PEG-based precipitants.
- Co-crystallization: Introduce co-formers (e.g., nicotinamide) to stabilize lattice interactions via hydrogen bonding with the carboxylic acid group .
- Temperature Gradients: Perform trials at 4°C and 20°C to identify optimal crystal growth conditions .
Q. Q6: How does the sulfanyl linkage influence the compound’s stability under physiological conditions?
A:
- Oxidative Stability: The thioether bond is susceptible to oxidation. Assess stability via LC-MS in PBS buffer with H₂O₂ (0.01–0.1%) to simulate in vivo oxidative stress .
- pH Sensitivity: Test hydrolysis rates at pH 2–9; the pyridine-3-carboxylic acid moiety may enhance solubility but reduce stability in acidic conditions .
Safety and Handling
Q. Q7: What safety protocols are essential for handling this compound in laboratory settings?
A:
- PPE: Use nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure.
- Ventilation: Perform reactions in fume hoods due to potential release of volatile byproducts (e.g., H₂S in acidic conditions) .
- Waste Disposal: Neutralize acidic residues with bicarbonate before disposal .
Biological Evaluation
Q. Q8: What in vitro models are suitable for preliminary evaluation of this compound’s bioactivity?
A:
- Enzyme Inhibition Assays: Test against serine hydrolases or kinases, leveraging the carboxylic acid group for active-site chelation.
- Cell Viability Studies: Use cancer cell lines (e.g., prostate cancer PC-3) with autophagy markers (LC3-II/p62) to assess anti-proliferative effects, as seen in analogous benzodiazole derivatives .
Q. Q9: How can researchers address low solubility in biological assays?
A:
- Salt Formation: Prepare sodium or potassium salts of the carboxylic acid to enhance aqueous solubility.
- Nanoformulation: Use liposomal encapsulation or PEGylation to improve bioavailability .
Advanced Data Analysis
Q. Q10: What statistical approaches are recommended for analyzing dose-response data from assays involving this compound?
A:
- Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate IC₅₀ values.
- Outlier Detection: Apply Grubbs’ test to exclude anomalous replicates.
- Meta-Analysis: Compare results across studies using standardized metrics (e.g., pIC₅₀) to resolve literature contradictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
